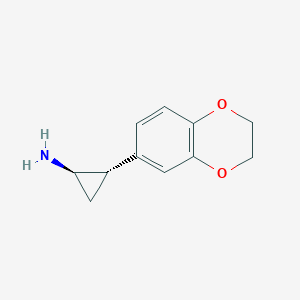
(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine is a chiral compound featuring a cyclopropane ring attached to a benzodioxin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Cyclopropanation: The benzodioxin derivative can be subjected to cyclopropanation reactions using diazo compounds and transition metal catalysts.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the benzodioxin moiety or the cyclopropane ring.
Substitution: The compound can participate in substitution reactions, especially at the amine group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-ol: This compound differs by having a hydroxyl group instead of an amine group.
(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-carboxylic acid: This compound has a carboxylic acid group instead of an amine group.
Uniqueness
The uniqueness of (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine lies in its specific combination of a cyclopropane ring and a benzodioxin moiety, along with its chiral nature. This combination of features can impart unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
(1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H13NO2/c12-9-6-8(9)7-1-2-10-11(5-7)14-4-3-13-10/h1-2,5,8-9H,3-4,6,12H2/t8-,9+/m0/s1 |
Clave InChI |
GSPFKVFDDIWQHT-DTWKUNHWSA-N |
SMILES isomérico |
C1COC2=C(O1)C=CC(=C2)[C@@H]3C[C@H]3N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C3CC3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)
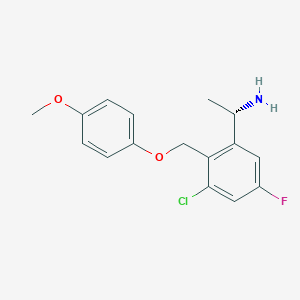

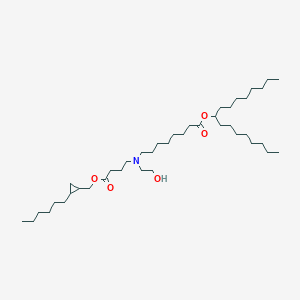
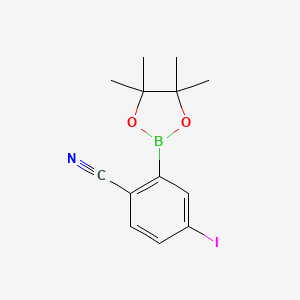
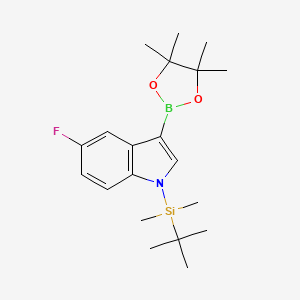



![3-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357166.png)


![2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride](/img/structure/B13357179.png)
![3-{6-[(4-Fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357181.png)
